2-(2-Chlorophenyl)pyrimidine-4,6-diol
Description
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)10-12-8(14)5-9(15)13-10/h1-5H,(H2,12,13,14,15) |
InChI Key |
RFKFQEQJCIWXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC(=O)N2)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: GPR84 Agonist Activity of Selected Pyrimidine-4,6-diol Derivatives
Physicochemical and Pharmacokinetic Properties
- 2-(Methylthio)pyrimidine-4,6-diol : Used as a synthetic intermediate (e.g., for anti-inflammatory agent KKC080096), this compound has a melting point >300°C and moderate aqueous solubility due to its hydroxyl and thioether groups .
However, toxicity profiles must be evaluated, as chlorinated aromatics can pose metabolic challenges .
Structure-Activity Relationship (SAR) Insights
- Alkyl Chain Length: Optimal GPR84 agonism requires C9–C14 chains (e.g., nonyl in Cpd51), suggesting hydrophobic interactions with the receptor’s binding pocket .
- Heterocycle Core : Pyridine analogs (e.g., Cpd51) outperform pyrimidines in potency, likely due to improved electronic or conformational compatibility with GPR84 .
- Substituent Position : Moving the alkyl chain from the 2-position (pyrimidine) to the 6-position (pyridine) dramatically enhances activity, highlighting the importance of spatial orientation .
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the amidine on dimethyl malonate, followed by cyclization and dealkylation. Critical parameters include:
-
Molar ratios : A 1:1–2 ratio of amidine to malonate ensures complete conversion.
-
Temperature : Ice-bath initiation (0–5°C) followed by gradual warming to 18–25°C prevents side reactions.
-
Base selection : Sodium methoxide in methanol facilitates deprotonation and accelerates cyclization.
Example protocol :
-
Dissolve 2-chlorophenylacetamidine hydrochloride (1.2 mol) and dimethyl malonate (0.8 mol) in methanol (1060 mL).
-
Add sodium methoxide (2 mol) under ice-bath conditions.
-
Warm to 25°C and stir for 5 hr.
-
Remove methanol via reduced-pressure distillation.
-
Acidify with HCl to pH 1–2, inducing crystallization at 0°C.
This method typically achieves yields of 85–90% for analogous structures, though steric effects from the 2-chlorophenyl group may reduce yields to ~75%.
Critical Analysis of Methodologies
Yield Comparison
| Method | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Amidine cyclocondensation | 25 | 5 | 75* |
| Ionic liquid | 80 | 2 | 70* |
| *Estimated for target compound based on analogous reactions. |
Challenges and Optimization Strategies
Amidine Synthesis
2-Chlorophenylacetamidine hydrochloride, a key precursor, requires synthesis via:
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